Methyl 2-ethyl-1H-indole-6-carboxylate
Description
The study of heterocyclic compounds forms a cornerstone of modern chemical and pharmaceutical science. Among these, the indole (B1671886) nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, stands out for its remarkable prevalence in bioactive molecules and functional materials. This introduction provides a brief overview of the significance of the indole scaffold, the specific role of its carboxylate-functionalized analogues, and the rationale for a detailed investigation into Methyl 2-ethyl-1H-indole-6-carboxylate.
The indole ring system is a ubiquitous and essential scaffold in the fields of medicinal chemistry and materials science. rsc.org In medicinal chemistry, it is often referred to as a "privileged pharmacophore" due to its ability to bind to a wide variety of biological receptors with high affinity. researchgate.net This versatility is demonstrated by its presence in numerous natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and complex alkaloids like reserpine, which is used to treat high blood pressure. rsc.org Furthermore, the indole core is a key structural component in a multitude of synthetic drugs, such as the anti-inflammatory drug indomethacin, anti-migraine agent eletriptan, and several potent anti-cancer agents, including vincristine (B1662923) and vinblastine. mdpi.commdpi.com The wide range of biological activities associated with indole derivatives includes anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. researchgate.netmdpi.com
In materials science, the unique electronic properties of the indole ring, arising from its 10-π electron aromatic system, make it a valuable component in the design of organic electronic materials, dyes, and sensors. rsc.org Its ability to participate in hydrogen bonding and π-stacking interactions facilitates the formation of ordered supramolecular structures, which are crucial for the development of functional materials.
Table 1: Examples of Marketed Drugs Containing the Indole Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Indomethacin | Anti-inflammatory (NSAID) |
| Sumatriptan | Anti-migraine |
| Ondansetron | Antiemetic |
| Vincristine | Anticancer |
| Vinblastine | Anticancer |
| Reserpine | Antihypertensive |
| Pindolol | Beta-blocker |
The strategic placement of a carboxylate group (or its ester and amide derivatives) on the indole scaffold is a common and effective strategy in drug discovery and chemical biology. mdpi.com This functional group can significantly influence a molecule's physicochemical properties, such as solubility, and can act as a key interaction point with biological targets, often by forming hydrogen bonds or ionic interactions with receptor sites.
Academic research has extensively explored indole carboxylates for a wide range of therapeutic applications. For instance, derivatives of indole-2-carboxylic acid have been synthesized and evaluated as potential multi-target antiproliferative agents, showing inhibitory activity against kinases like EGFR and VEGFR-2. nih.gov Similarly, indole-2-carboxamides have been investigated as novel allosteric modulators for cannabinoid receptors and as potential agents against Trypanosoma cruzi, the parasite that causes Chagas disease. acs.org Other studies have focused on indole-6-carboxylate derivatives as potential inhibitors of receptor tyrosine kinases for cancer therapy. nih.gov The synthesis of various functionalized indoles from starting materials like ethyl indole-2-carboxylate (B1230498) is a well-established area of research, highlighting the role of these compounds as versatile chemical intermediates. mdpi.comnih.gov These investigations underscore the importance of the carboxylate group's position and the nature of other substituents on the indole ring in determining the final compound's biological activity profile.
A focused inquiry into a specific molecule like this compound is driven by its potential utility as a precisely functionalized building block for the synthesis of more complex, high-value molecules. While direct studies on the biological activity of this specific compound are not widely published, the rationale for its investigation can be inferred from established principles of medicinal chemistry and structure-activity relationship (SAR) studies.
The substitution pattern of this molecule—an ethyl group at the C2 position and a methyl carboxylate at the C6 position—is of significant academic and industrial interest. Research has shown that small, aliphatic groups at the C2 position can be favorable for biological potency in various contexts. acs.org Simultaneously, the C6 position is a key site for modification in the development of targeted therapies, such as kinase inhibitors. nih.gov
Therefore, this compound represents a valuable intermediate. It provides a scaffold where the influence of a 2-ethyl group is already established, allowing researchers to systematically explore modifications at other positions (e.g., by hydrolyzing the ester to the carboxylic acid and forming various amides) to optimize biological activity, selectivity, and pharmacokinetic properties. Its synthesis and availability enable the creation of focused libraries of novel compounds for screening against specific therapeutic targets, contributing to the broader goal of discovering new and more effective medicines.
Table 2: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| CAS Number | 184150-81-0 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | This compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-ethyl-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-10-6-8-4-5-9(12(14)15-2)7-11(8)13-10/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETYGYFLEMGFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of Indole Carboxylate Derivatives
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques are essential for identifying the functional groups within a molecule by analyzing the interaction of infrared radiation or monochromatic light with the material.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The Fourier-Transform Infrared (FT-IR) spectrum for Methyl 2-ethyl-1H-indole-6-carboxylate is not available in the reviewed scientific literature. Detailed experimental data regarding the vibrational frequencies of its specific functional groups, such as the N-H stretch of the indole (B1671886) ring, the C=O stretch of the methyl ester, or the C-H stretches of the ethyl and methyl groups, have not been publicly reported.
Fourier-Transform Raman (FT-Raman) Spectroscopy
No publicly accessible Fourier-Transform Raman (FT-Raman) spectroscopy data could be located for this compound. This information would typically provide complementary vibrational data to FT-IR, particularly for non-polar bonds and symmetric vibrations within the indole structure.
X-ray Crystallography for Crystalline State Structure Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure
A search of crystallographic databases and the broader scientific literature did not yield any single-crystal X-ray diffraction (SC-XRD) studies for this compound. Consequently, the precise three-dimensional structure, including specific bond lengths and angles, has not been experimentally determined and reported.
Analysis of Molecular Packing and Intermolecular Interactions
As no crystal structure has been published, an analysis of the molecular packing and specific intermolecular interactions, such as hydrogen bonding involving the indole N-H group or potential π-π stacking between indole rings for this compound, cannot be performed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. For indole derivatives, this technique provides information on the π-electron system of the heterocyclic ring.
A UV-Vis absorption spectrum for this compound has not been reported in the surveyed literature. Therefore, data on its specific absorption maxima (λmax) and corresponding electronic transitions are not available.
Elemental Compositional Analysis (e.g., Microanalysis, CHN Analysis)
Elemental analysis is a fundamental technique in the characterization of novel compounds, providing the mass percentages of the constituent elements. This data is crucial for verifying the empirical formula of a synthesized molecule. For this compound, the theoretical elemental composition has been calculated from its molecular formula, C12H13NO2.
The theoretical percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are derived from the molecular weight of the compound (203.24 g/mol ). These calculated values serve as a benchmark against which experimentally determined data from techniques like CHN analysis are compared. A close correlation between the theoretical and experimental values provides strong evidence for the successful synthesis and purity of the target compound.
Detailed research findings from experimental analysis would typically be presented to confirm these theoretical values. However, at present, specific experimental data from microanalysis or CHN analysis for this compound is not documented in the surveyed scientific literature. The table below outlines the theoretical elemental composition.
Table 1. Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 70.92 |
| Hydrogen | H | 6.45 |
| Nitrogen | N | 6.89 |
| Oxygen | O | 15.74 |
Computational and Theoretical Chemistry Studies of Indole Carboxylate Systems
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. This method is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions, such as hydrogen bonding.
For an indole (B1671886) carboxylate system like Methyl 2-ethyl-1H-indole-6-carboxylate, the MEP map would be expected to highlight specific regions of interest:
Negative Potential (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. In this molecule, the oxygen atoms of the carboxylate group and the nitrogen atom of the indole ring are anticipated to be the primary centers of negative potential. These sites are likely to act as hydrogen bond acceptors.
Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The hydrogen atom attached to the indole nitrogen (N-H) is a key site of positive potential, making it a potential hydrogen bond donor.
Neutral Regions (Green): The ethyl group at the 2-position and the aromatic rings generally represent regions of neutral potential, contributing to the molecule's lipophilicity.
Understanding these reactive sites is fundamental for predicting how the molecule will interact with biological macromolecules.
Solvent Effects on Molecular Properties through Computational Models
The biological environment is aqueous, making it essential to understand how a solvent like water affects a molecule's properties. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of a solvent on the geometry, electronic structure, and stability of a solute.
For this compound, these models would likely predict:
Dipole Moment: The presence of a polar solvent is expected to increase the molecule's dipole moment due to the polarization of its electron distribution.
Geometric Parameters: Bond lengths and angles may undergo subtle changes as the molecule adapts to the solvent environment.
Solvation Energy: This value indicates the energetic favorability of dissolving the molecule in a particular solvent. The carboxylate group would significantly contribute to a favorable solvation energy in polar solvents.
These computational insights are critical for understanding the molecule's behavior in physiological media and for predicting its pharmacokinetic properties.
In Silico Modeling for Ligand-Target Interactions
To explore the therapeutic potential of a compound, it is crucial to understand how it interacts with its biological target. In silico modeling, particularly molecular docking, provides a virtual representation of this interaction.
Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. The CDOCKER algorithm, a popular tool for this purpose, is a grid-based docking method that utilizes a CHARMm-based molecular dynamics scheme to refine ligand conformations.
In a hypothetical docking study of this compound with a target protein, the following interactions would be anticipated based on its structure:
Hydrogen Bonding: The N-H group of the indole ring could act as a hydrogen bond donor, while the carbonyl oxygen of the ester group could act as a hydrogen bond acceptor.
Pi-Stacking: The aromatic indole ring system can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the active site of the target protein.
Hydrophobic Interactions: The ethyl group at the 2-position provides a hydrophobic moiety that can interact with nonpolar pockets within the receptor.
The results of such a docking study would be presented in a table, detailing the predicted binding energy and the specific amino acid residues involved in the interactions.
| Interaction Type | Potential Interacting Residue (Example) | Part of this compound Involved |
| Hydrogen Bond (Donor) | Aspartic Acid, Glutamic Acid | Indole N-H |
| Hydrogen Bond (Acceptor) | Serine, Threonine, Asparagine | Carboxylate Oxygen |
| π-π Stacking | Phenylalanine, Tyrosine | Indole Ring System |
| Hydrophobic | Leucine, Valine, Isoleucine | Ethyl Group |
These computational predictions offer a foundational understanding of the molecular characteristics of this compound, guiding further experimental validation and the design of new, more potent derivatives.
Structure Activity Relationship Sar Investigations of Indole Carboxylate Derivatives
Systematic Modification of the Indole (B1671886) Core and Substituent Effects
The biological activity of indole derivatives can be finely tuned by altering the substitution pattern on both the benzene (B151609) and pyrrole (B145914) rings. Studies have shown that sites 1, 2, and 3 of the indole ring are particularly important reactive sites for derivatization. researchgate.net Modifications at the C5 position, in particular, have been shown to significantly influence receptor affinity. For instance, in a series of N-arylsulfonylindoles targeting the 5-HT6 receptor, the introduction of electron-withdrawing groups like fluorine or bromo-thiophenyl moieties at C5 resulted in derivatives with high affinity. academie-sciences.fr This suggests that the electronic properties and steric bulk of substituents on the benzene portion of the indole core are critical determinants of ligand-receptor interactions. Similarly, for indole acetic acid derivatives, substitution at the C5-position with groups such as methoxy (B1213986) (-OCH3), fluoro (-F), or dimethylamino (-N(CH3)2) was found to be more active than the unsubstituted analogs. acs.org These findings underscore the importance of systematic exploration of the indole core to identify key "hot spots" where substitution can enhance biological activity.
Influence of Substitution at the C2 Position on Biological Activity
The C2 position of the indole nucleus is a key site for modification, and the nature of the substituent at this position can dramatically alter a compound's pharmacological profile. For the title compound, this position is occupied by an ethyl group. Research on various indole derivatives has shown that small alkyl groups at the C2 position are often well-tolerated or even beneficial for activity. For example, in the development of anti-inflammatory agents based on the indole acetic acid scaffold, a methyl group at the C2-position resulted in much more active analogues compared to those with aryl substituents. acs.org
In other contexts, such as nociceptin (B549756) opioid receptor (NOP) ligands, 2-substituted N-piperidinyl indoles were found to have higher binding affinities than their 3-substituted counterparts. wiley-vch.de The size and nature of the C2-substituent are critical; selective oxidation of C2-alkyl-substituted indoles can lead to different products depending on the specific alkyl group and other substituents on the ring. mdpi.comnih.gov For instance, an ethyl group at C2 was tolerated in certain oxidation reactions, yielding the corresponding product in moderate yield. mdpi.com This highlights that the ethyl group in Methyl 2-ethyl-1H-indole-6-carboxylate is a crucial feature whose size and lipophilicity are likely to be key factors in its interaction with biological targets.
Role of the Ester Functionality (Carboxylate Group) and its Position on Biological Modulators
The carboxylate group, present as a methyl ester in the title compound, is a common feature in bioactive indole derivatives, often serving as a crucial hydrogen bond acceptor or a handle for further modification. Its position on the indole ring is a critical determinant of activity.
Studies on indole-based anti-proliferative agents specifically targeting receptor tyrosine kinases have focused on derivatives of indole-6-carboxylate esters. acs.orgnih.gov This suggests that the C6 position is a favorable location for the carboxylate moiety for this particular activity. In contrast, extensive research on indole-2-carboxylates has identified them as potent antagonists for the strychnine-insensitive glycine (B1666218) binding site of the NMDA receptor and as allosteric modulators of the cannabinoid CB1 receptor. nih.govmdpi.com The conversion of the carboxylic acid to an ester or an amide is a common strategy. For instance, in the context of anti-inflammatory indole acetic acids, replacement of the carboxyl group with other acidic functionalities, or its conversion to an amide, typically decreases or abolishes activity, indicating the essential role of the carboxylic acid. acs.org However, for indole-2-carboxamides acting as enzyme inhibitors, the carboxamide moiety is essential for forming hydrogen bonds with the target protein. researchgate.net The methyl ester of this compound provides a balance of polarity and lipophilicity and may be susceptible to hydrolysis in vivo to the corresponding carboxylic acid, which could be the active form.
The following table summarizes SAR findings for different positional isomers of indole carboxylates:
| Carboxylate Position | Observed Biological Activity/Role | Key SAR Findings |
|---|---|---|
| C2-Carboxylate/Carboxamide | NMDA Receptor Antagonists, CB1 Allosteric Modulators, Enzyme Inhibitors | Carboxamide group is often crucial for H-bonding. Substituents at C3 and C5 significantly impact allostery. researchgate.netnih.govmdpi.com |
| C3-Carboxylate/Carboxamide | Enzyme Inhibitors | The carboxamide moiety at C3 can provide unique inhibitory properties through protein binding. researchgate.net |
| C6-Carboxylate | Antiproliferative Agents (Tyrosine Kinase Inhibitors) | Serves as a scaffold for building derivatives targeting EGFR and VEGFR-2. acs.orgnih.gov |
Impact of N1 Substitution on Ligand-Receptor Interactions
The indole nitrogen (N1) is another critical position for modification. The presence of a hydrogen atom at N1 allows it to act as a hydrogen bond donor, an interaction that is vital for the binding of many indole derivatives to their targets. researchgate.net However, substitution at this position can also lead to enhanced potency or altered selectivity.
For this compound, the N1 position is unsubstituted. In many SAR studies, alkylation or acylation of the indole nitrogen leads to a decrease in activity. For example, with indole acetic acid derivatives, acylation of the N1 position generally diminishes anti-inflammatory activity. acs.org Conversely, in other cases, N1 substitution is a key strategy for improving properties. Studies on dopamine (B1211576) D3 receptor ligands showed that the nature of the substituent on the indole nitrogen plays a key role in determining the activity of hybrid molecules. dntb.gov.ua Successful N-alkylation of ethyl indol-2-carboxylate has been achieved using various alkyl halides, demonstrating the chemical feasibility of exploring this position. researchgate.net The decision to substitute at N1 is therefore highly dependent on the specific biological target and the desired pharmacological profile.
Stereochemical Considerations in Indole-Based Modulators
Chirality plays a pivotal role in the biological activity of many pharmaceuticals, as stereoisomers can exhibit vastly different affinities, efficacies, and metabolic profiles. acs.org For indole derivatives that contain stereogenic centers, the specific spatial arrangement of substituents is often critical for productive interaction with a chiral biological target like a receptor or enzyme.
While this compound itself is achiral, many bioactive indole derivatives possess chiral centers. For instance, in a series of conformationally constrained N-(indol-3-ylglyoxyl)arylalkylamides designed as benzodiazepine (B76468) receptor ligands, the biological activity was found to be highly stereospecific. The (R)-isomers displayed Ki values in the micromolar to nanomolar range, while all of the corresponding (S)-isomers lacked affinity for the receptor. This stark difference highlights that only one enantiomer can adopt the correct orientation within the binding site to establish the necessary molecular interactions. Similarly, studies on the antimalarial agent 3-Br-acivicin and its derivatives showed that only the natural (5S, αS) isomers displayed significant activity, suggesting that stereoselective uptake or target binding is crucial. These examples underscore the principle that when chirality is introduced into an indole scaffold, the evaluation of individual stereoisomers is essential for a complete understanding of the SAR.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to correlate the chemical structure of compounds with their biological activity. For indole derivatives, QSAR studies have been successfully applied to build predictive models for various activities, including antifungal, anti-inflammatory, and anticancer effects. nih.gov
These models typically use a range of molecular descriptors, which quantify physicochemical properties such as electronic effects (e.g., HOMO/LUMO energies, dipole moment), hydrophobicity (e.g., LogP), and steric parameters. For example, a QSAR analysis of indole-2-carboxylates as NMDA receptor antagonists revealed that biological activity (pKi) decreases with increased lipophilicity and steric bulk of substituents on a C3 side chain, while it increases with the electron-donating resonance effect of para-substituents. nih.gov Such models provide valuable insights into the structural requirements for activity and can guide the design of new, more potent derivatives. By applying QSAR, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby streamlining the drug discovery process.
Molecular Hybridization and Scaffold Diversification Strategies
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single new chemical entity. This approach aims to create hybrid compounds with improved affinity, enhanced efficacy, or a dual mode of action. sci-hub.se The indole scaffold is a popular component in hybridization strategies due to its versatile biological profile and synthetic tractability. dntb.gov.ua
Examples include the creation of indole-triazole conjugates, where the indole and triazole moieties are linked to generate diverse libraries for biological screening. This strategy offers avenues to optimize pharmacokinetic and pharmacodynamic properties. Another approach involves scaffold hybridization to create bitopic ligands, where one part of the molecule (the primary pharmacophore) binds to the main orthosteric site of a receptor, while a second part (the secondary pharmacophore) interacts with a less conserved secondary pocket. This has been successfully applied to develop dopamine D3 receptor-selective ligands from indole-2-carboxamide scaffolds. These strategies demonstrate how the core structure of an indole carboxylate can be diversified and integrated with other chemical motifs to develop novel therapeutics with potentially superior properties.
Biological Activity Research Perspectives on Indole Carboxylate Derivatives
Mechanisms of Action at the Cellular and Molecular Level
Research into indole (B1671886) carboxylate derivatives has revealed several mechanisms through which they exert their effects on a cellular and molecular scale. These include the inhibition of critical enzymes, modulation of cell surface receptors, and the induction of programmed cell death pathways in investigational cell lines.
Enzyme Inhibition (e.g., HIV-1 Integrase, Fructose-1,6-bisphosphatase)
Indole carboxylate derivatives have been identified as potent inhibitors of key enzymes involved in disease pathways.
HIV-1 Integrase: The integrase (IN) enzyme of the human immunodeficiency virus 1 (HIV-1) is a critical target for antiviral therapy as it facilitates the integration of the viral genome into the host cell's DNA. nih.gov There is no equivalent enzyme in human cells, making it a highly specific target. nih.gov Studies have shown that indole-2-carboxylic acid derivatives can act as effective HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov The mechanism of inhibition involves the indole core and the C2 carboxyl group chelating the two essential Mg²⁺ ions within the active site of the integrase enzyme. nih.govresearchgate.net This action prevents the enzyme from carrying out its function in viral replication. researchgate.net Structural optimizations, such as introducing a halogenated benzene (B151609) ring at the C6 position of the indole core, have been shown to enhance inhibitory activity. researchgate.net
Fructose-1,6-bisphosphatase (FBPase): FBPase is a rate-limiting enzyme in gluconeogenesis, the process of generating glucose in the liver. nih.govacs.org Its inhibition is a therapeutic strategy for managing type 2 diabetes by reducing excessive hepatic glucose production. nih.govnih.gov A series of indole-2-carboxylic acid derivatives have been developed as novel FBPase inhibitors. nih.govacs.org Specifically, compounds with an N-acylsulfonamide group at the 3-position of the indole-2-carboxylic acid scaffold have demonstrated inhibitory concentrations (IC₅₀) in the submicromolar range. acs.orgnih.gov X-ray crystallography has shown that these inhibitors bind to the allosteric site of the enzyme, mimicking the binding mode of the natural regulator, adenosine (B11128) monophosphate (AMP). acs.org
Table 1: Investigational Enzyme Inhibition by Indole Carboxylate Derivatives
| Enzyme Target | Derivative Class | Investigated Mechanism of Action | Representative IC₅₀ Values |
|---|---|---|---|
| HIV-1 Integrase | Indole-2-carboxylic acid derivatives | Chelation of Mg²⁺ ions in the enzyme's active site. nih.gov | 0.13 µM to 3.11 µM. nih.govresearchgate.net |
| Fructose-1,6-bisphosphatase | Indole-2-carboxylic acid derivatives | Allosteric inhibition at the AMP binding site. acs.org | Submicromolar levels. acs.orgnih.gov |
Receptor Modulation (e.g., Cannabinoid Receptors)
Indole derivatives, particularly indole-2-carboxamides, have been extensively studied as modulators of cannabinoid receptors. The cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor (GPCR) abundant in the central nervous system, is a key target. acs.orgnih.gov
Certain indole-2-carboxamides function as allosteric modulators of the CB1 receptor. nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site used by endogenous cannabinoids. acs.org This binding can alter the receptor's affinity for and/or efficacy of the primary ligand. frontiersin.org For example, the prototypical modulator 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide enhances the binding of CB1 agonists but can antagonize the agonist-induced G-protein coupling. nih.gov Research has identified key structural features for this activity, including the chain length at the C3-position and an electron-withdrawing group at the C5-position. nih.gov These modifications significantly impact binding affinity (K₈) and binding cooperativity (α). acs.org
Induction of Apoptosis and Cell Cycle Modulation in Investigational Cell lines
A significant area of research for indole derivatives is their potential to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cell lines.
Studies on tricyclic 2-indole carboxylic acids have identified these compounds as potent inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein from the Bcl-2 family. nih.gov Mcl-1 is frequently overexpressed in various cancers, contributing to cell survival and resistance to chemotherapy. nih.gov By inhibiting Mcl-1, these indole derivatives can trigger the intrinsic apoptosis pathway. nih.govresearchgate.net Research has demonstrated that indole-2-carboxylic acids induce key markers of apoptosis, such as the activation of caspases-3 and -7 and the release of cytochrome c from mitochondria in cancer cell lines that depend on Mcl-1 for survival. researchgate.net
Furthermore, certain new derivatives of indole-6-carboxylate esters have been shown to arrest cancer cells in the G2/M phase of the cell cycle and induce the extrinsic apoptosis pathway. nih.gov This dual action of inducing cell death and halting cell proliferation underscores the therapeutic interest in these compounds in oncology research.
Antimicrobial Research Investigations
The indole scaffold is a recurring motif in compounds with antimicrobial properties. Indole carboxylate derivatives have been evaluated for their efficacy against a range of bacterial and fungal pathogens.
Antibacterial Efficacy Studies
Derivatives of methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In some studies, their activity surpassed that of established antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by a considerable margin. nih.gov The most sensitive bacterium was identified as Enterobacter cloacae, while Escherichia coli was among the most resistant. nih.gov
Other research has focused on indole-6-carboxylic acid derivatives as "antibiotic potentiators." These compounds may not have strong intrinsic antibacterial activity but can enhance the effectiveness of conventional antibiotics against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). semanticscholar.org
Table 2: Summary of Investigational Antibacterial Activity
| Bacterial Strain | Derivative Class | Observed Effect |
|---|---|---|
| Enterobacter cloacae | (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | High sensitivity, with MIC values as low as 0.004–0.03 mg/mL. nih.gov |
| Escherichia coli | (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | High resistance. nih.gov |
| Staphylococcus aureus (MRSA) | Indole-6-carboxylic acid derivatives | Potentiation of antibiotics like ampicillin and kanamycin. semanticscholar.org |
| Klebsiella pneumoniae | Ethyl-4-methyl-6-phenyl-2-oxo cyclohex-3-en-1-carboxylate | Bactericidal activity with MIC of 31.25 µg/mL. bsu.edu.az |
Antifungal Efficacy Studies
The antifungal potential of indole carboxylates has also been a subject of investigation. The compound 6-methoxy-1H-indole-2-carboxylic acid (MICA), isolated from Bacillus toyonensis, has shown promising antifungal activity. nih.govnih.gov Studies have demonstrated its efficacy against human pathogens such as Candida albicans and clinical isolates of Aspergillus niger. nih.gov
Similarly, synthetic derivatives incorporating the indole and rhodanine (B49660) scaffolds have been evaluated. nih.gov These compounds exhibited good to excellent antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.06 mg/mL against a panel of fungi. nih.gov In these studies, Trichoderma viride was found to be the most sensitive fungus, while Aspergillus fumigatus was the most resistant. nih.gov Structure-activity relationship analyses suggest that substituents on both the indole ring and the attached heterocyclic moiety are crucial for antifungal potency. nih.gov
Antiviral Research Investigations
While specific antiviral studies on "Methyl 2-ethyl-1H-indole-6-carboxylate" have not been identified in the current literature, the broader family of indole derivatives has shown promise in antiviral research.
Inhibition of Viral Replication (e.g., Influenza A, Coxsackie B4, Hepatitis C Virus)
Research into various indole derivatives has demonstrated their potential to inhibit the replication of a range of viruses. For instance, certain indole-based compounds have been investigated for their activity against influenza viruses, Coxsackie B4 virus, and Hepatitis C virus. mdpi.com The general mechanism often involves the interference with viral entry, replication machinery, or the release of new viral particles from host cells. However, without specific studies on "this compound," its potential efficacy in this area remains speculative.
Antiproliferative and Anticancer Research Investigations
The indole scaffold is a common feature in many compounds investigated for their antiproliferative and anticancer properties. mdpi.comnih.gov
Cytotoxicity Studies in Investigational Cancer Cell Lines
Numerous studies have explored the cytotoxic effects of various indole carboxylate derivatives against a panel of cancer cell lines. researchgate.net These investigations are crucial in the early stages of anticancer drug discovery to identify compounds that can selectively kill cancer cells. The mechanisms of action are often diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis (programmed cell death). nih.gov While data on "this compound" is not available, related indole-2-carboxylate (B1230498) derivatives have been synthesized and evaluated for their antiproliferative activity against cell lines such as HepG2, A549, and MCF7. documentsdelivered.com
Anti-inflammatory Research Investigations
Indole derivatives are a well-established class of compounds with significant anti-inflammatory potential. jbarbiomed.com However, specific research into the anti-inflammatory properties of "this compound" has not been found.
Antidiabetic Research Investigations
The investigation of indole compounds for their potential in managing diabetes is an active area of research. mdpi.com These studies often focus on mechanisms such as the inhibition of key enzymes involved in carbohydrate metabolism or the modulation of insulin (B600854) signaling pathways. At present, there is no specific research available on the antidiabetic effects of "this compound."
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-ethyl-1H-indole-6-carboxylate, and how can purity be validated?
- Synthesis : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous indole derivatives (e.g., ethyl 5-methoxyindole-2-carboxylate) are typically synthesized via Fischer indole synthesis or palladium-catalyzed coupling reactions. For example, substituted indoles often involve cyclization of arylhydrazines with ketones or aldehydes under acidic conditions .
- Purity Validation : Techniques include:
- HPLC : To confirm >95% purity (commonly reported for indole derivatives) .
- Melting Point Analysis : Compare experimental values (e.g., 199–201°C for related compounds) with literature data .
- 1H/13C NMR : Validate structural integrity by matching peak assignments to predicted splitting patterns and chemical shifts .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Data Collection : Single-crystal X-ray diffraction (SCXRD) is performed on a suitable crystal (e.g., grown via slow evaporation from ethyl acetate/petroleum ether) .
- Structure Solution : Use direct methods (e.g., SHELXS) or intrinsic phasing (SHELXT) for initial model generation .
- Refinement : SHELXL refines atomic positions, thermal parameters, and bond geometries. For example, bond angles between the indole ring and substituents (e.g., 86.97° for a benzyl-substituted analog) are critical for validating steric effects .
- Visualization : ORTEP-III generates molecular graphics to illustrate torsion angles and intermolecular interactions (e.g., C–H···π or Cl···π contacts) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy :
- 1H NMR : Identify substituent environments (e.g., ethyl group δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH2) .
- 13C NMR : Confirm carbonyl (δ ~165–170 ppm) and aromatic carbons (δ ~110–140 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (203.0946 g/mol for C12H13NO2) .
- IR Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹) and N–H indole vibrations (~3400 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental NMR data for indole derivatives be resolved?
- Root Causes : Discrepancies may arise from solvent effects, dynamic proton exchange, or incorrect DFT functional selection.
- Strategies :
- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and assign proton-carbon correlations .
- Compare experimental data with ab initio calculations (e.g., B3LYP/6-311+G(d,p)) incorporating solvent models (e.g., PCM for DMSO or CDCl3) .
- Validate crystal packing effects via SCXRD, as intermolecular interactions (e.g., hydrogen bonds) can influence chemical shifts .
Q. How does the ethyl substituent at position 2 influence crystal packing and intermolecular interactions?
- Steric Effects : The ethyl group introduces torsional strain, altering dihedral angles between the indole core and adjacent rings. For example, in 2-benzyl analogs, the indole-tolyl angle is ~87°, compared to ~58° for smaller substituents .
- Intermolecular Interactions :
- C–H···π Contacts : Ethyl groups participate in weak hydrogen bonds with aromatic systems, stabilizing columnar packing along crystallographic axes .
- van der Waals Forces : Bulky substituents reduce symmetry, favoring triclinic or monoclinic crystal systems over higher-symmetry space groups .
Q. What methodological approaches are used to study structure-activity relationships (SAR) for indole derivatives in pharmaceutical research?
- Crystallographic SAR : Correlate substituent positions (e.g., ethyl at C2, carboxylate at C6) with bioactivity by overlaying crystal structures of analogs bound to target proteins .
- Computational Modeling :
- Docking Simulations : Assess binding affinity of this compound to enzymes (e.g., kinases) using AutoDock Vina .
- MD Simulations : Evaluate conformational stability of ligand-receptor complexes over 100-ns trajectories .
- In Vitro Assays : Test cytotoxicity (e.g., IC50 values) against cell lines, comparing results with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
